molecular formula C21H29N5O3S B2986272 5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886911-47-3

5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2986272
CAS No.: 886911-47-3
M. Wt: 431.56
InChI Key: ZHDCONMHXUMGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused thiazole-triazole heterocyclic core. Key structural features include:

  • 3,4-Dimethoxyphenyl group: Provides electron-rich aromaticity, influencing solubility and receptor binding.
  • 4-Ethylpiperazine moiety: Enhances lipophilicity and modulates pharmacokinetic properties.
  • 2-Ethyl substituent: Affects steric interactions and metabolic stability.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3S/c1-5-17-22-21-26(23-17)20(27)19(30-21)18(25-11-9-24(6-2)10-12-25)14-7-8-15(28-3)16(13-14)29-4/h7-8,13,18,27H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDCONMHXUMGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Coupling Reactions: The dimethoxyphenyl group and the ethylpiperazine moiety are introduced through nucleophilic substitution reactions or via coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while nitration of the aromatic ring can produce nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore is investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects. The presence of the piperazine moiety, in particular, is of interest due to its known pharmacological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, which can lead to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents (R1, R2, R3) Molecular Weight Key Features
Target Compound C₂₄H₃₂N₆O₃S R1: 3,4-Dimethoxyphenyl; R2: 4-Ethylpiperazine; R3: 2-Ethyl 508.63 g/mol High lipophilicity; potential CNS penetration due to ethylpiperazine .
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol C₂₅H₂₉ClN₆O₃S R1: 4-Ethoxy-3-methoxyphenyl; R2: 3-Chlorophenyl-piperazine; R3: 2-Methyl 553.06 g/mol Chlorine atom enhances electronegativity; reduced solubility .
5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol C₂₀H₂₇N₅O₃S R1: 4-Ethoxy-3-methoxyphenyl; R2: 4-Methylpiperazine; R3: 2-Methyl 417.5 g/mol Lower molecular weight; methylpiperazine improves metabolic stability .

Key Observations :

  • Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group increases electron-donating capacity compared to analogs with single methoxy/ethoxy groups (e.g., 4-ethoxy-3-methoxyphenyl in and ) .
  • Piperazine Modifications : The 4-ethylpiperazine in the target compound likely enhances blood-brain barrier penetration compared to 4-methylpiperazine () or 3-chlorophenyl-piperazine () .
Antifungal Potential
  • Triazole Derivatives: Analogous compounds (e.g., ) inhibit 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 enzyme critical in fungal ergosterol synthesis .
  • Docking Studies : Molecular docking of triazolo-thiadiazole hybrids () demonstrated binding affinity to 3LD6, with methoxyphenyl groups enhancing interactions via hydrophobic pockets .
Antibacterial and Antitumor Activity
  • Pyrazole-Triazole Hybrids (): Compounds like 2-[5-(4-methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methylbenzothiazole exhibit antitumor activity by intercalating DNA or inhibiting topoisomerases .
  • 1,3,4-Oxadiazole Derivatives (): Sulfur-containing analogs (e.g., 5-phenyl-1,3,4-oxadiazole) show antibacterial activity against Staphylococcus aureus, suggesting the thiazole-triazole core in the target compound could synergize with its substituents for enhanced efficacy .

Pharmacokinetic and Toxicity Considerations

  • LogP Predictions : The target compound’s ethylpiperazine and dimethoxyphenyl groups likely increase LogP (>3.5), favoring membrane permeability but risking hepatotoxicity, as seen in triazole antifungals like fluconazole .
  • Metabolic Stability : Ethoxy/methoxy groups () are prone to demethylation via CYP450 enzymes, whereas the target’s ethylpiperazine may reduce first-pass metabolism compared to methyl analogs .

Biological Activity

5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound belonging to the thiazolotriazole class. Its unique structural features confer various biological activities that are currently under investigation for potential therapeutic applications.

Structure and Synthesis

The compound is characterized by a thiazole ring fused with a triazole ring and includes a dimethoxyphenyl group and an ethylpiperazine moiety. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Achieved through the condensation of α-haloketones with thiourea under basic conditions.
  • Formation of the Triazole Ring : Involves cyclization reactions using hydrazine derivatives.
  • Coupling Reactions : Introduces the side chains via nucleophilic substitution or coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The binding affinity and inhibitory or activating effects on these targets can lead to significant biological outcomes.

Anticancer Activity

Recent studies suggest that compounds within the thiazolotriazole class exhibit promising anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and human breast cancer (T47D), with IC50 values indicating significant potency .

Anti-inflammatory Effects

In vivo studies have demonstrated that certain thiazolotriazoles possess anti-inflammatory properties. For example, compounds similar to this compound exhibited protection rates up to 67% in experimental models compared to 47% for indomethacin .

Enzyme Inhibition

The compound has been evaluated for its inhibitory activity on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Results indicate varying degrees of COX inhibition among different derivatives, with some achieving up to 93% inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-olSimilar structureAnticancer activity
5-((3,4-Dimethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-olSimilar structureAnti-inflammatory effects

The presence of the ethylpiperazine moiety in our compound may enhance its pharmacokinetic properties compared to similar compounds lacking this feature.

Case Studies

Several case studies have highlighted the potential therapeutic applications of thiazolotriazoles:

  • Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines and showed significant cytotoxicity with IC50 values indicating effective concentration levels for therapeutic use.
  • Anti-inflammatory Mechanisms : In vivo models demonstrated that certain derivatives could reduce inflammation markers significantly more than standard treatments like indomethacin.

Q & A

Q. What synthetic strategies are recommended for constructing the thiazolo-triazole core in this compound?

A multi-step approach is typically employed, starting with condensation reactions to form key intermediates. For example, diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) can react under basic conditions (e.g., NaH in toluene) to form pyrazole intermediates, followed by cyclization with hydrazine hydrate to generate triazole-thiadiazole hybrids. Subsequent functionalization with phosphorus oxychloride and aromatic carboxylic acids enables the introduction of substituents like the 4-ethylpiperazine group .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • 1H NMR and IR spectroscopy : To verify functional groups (e.g., methoxy, piperazine) and aromatic substitution patterns.
  • Elemental analysis : Confirms empirical formula consistency.
  • High-performance liquid chromatography (HPLC) : Assesses purity (>95% is typical for pharmacological studies) .
  • Chromatography-mass spectrometry (LC-MS) : Validates molecular weight and detects byproducts .

Q. How can preliminary biological activity screening be designed for this compound?

Begin with in vitro assays targeting enzymes or receptors structurally related to its heterocyclic motifs. For instance:

  • Antifungal activity : Test against Candida albicans using 14-α-demethylase (CYP51) inhibition assays, as triazole derivatives often target this enzyme .
  • Dose-response curves : Use microdilution methods (e.g., MIC50 values) to quantify potency .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Target selection : Prioritize enzymes with known triazole/thiadiazole binding pockets (e.g., fungal CYP51, PDB: 3LD6) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values to refine models .

Q. What strategies resolve discrepancies between synthetic yields and theoretical calculations?

  • Reaction optimization : Vary solvents (e.g., toluene vs. DMF), catalysts (e.g., POCl3 vs. H2SO4), or temperatures to improve intermediate stability.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis derivatives) and adjust protecting groups or reaction times .

Q. How do substituents (e.g., 3,4-dimethoxyphenyl vs. 4-ethylpiperazine) influence bioactivity?

Perform structure-activity relationship (SAR) studies :

  • Synthesize analogs with modified substituents (e.g., replacing methoxy with nitro groups).
  • Compare IC50 values across analogs to identify critical pharmacophores.
  • Use computational tools (e.g., CoMFA) to map electrostatic/hydrophobic contributions .

Q. What mechanistic insights can explain variations in antifungal activity across analogs?

  • Enzyme kinetics : Measure time-dependent CYP51 inhibition (reversible vs. irreversible).
  • Resistance profiling : Test against fungal strains with known CYP51 mutations (e.g., Y132H in C. albicans) to assess target specificity .

Q. How can in vitro to in vivo efficacy gaps be addressed?

  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding.
  • Formulation adjustments : Use liposomal encapsulation or prodrug strategies to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.